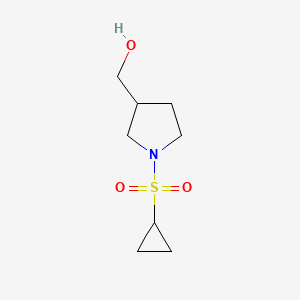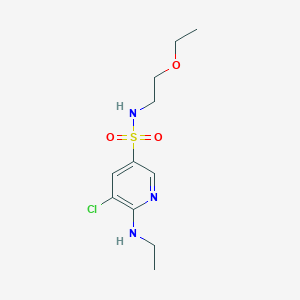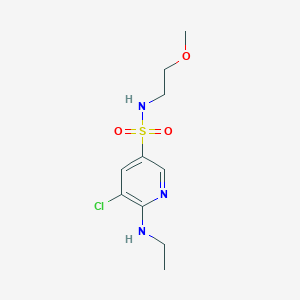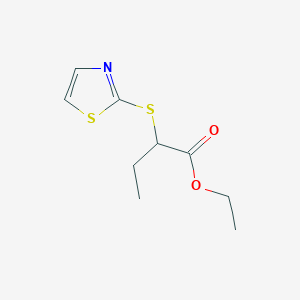![molecular formula C14H13N3O B7595119 6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMP and is synthesized through a specific method that involves the reaction of different chemicals. HMP has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies.
作用机制
The mechanism of action of HMP involves the inhibition of specific enzymes and proteins in the body. HMP has been found to inhibit the activity of specific enzymes and proteins that are involved in cancer cell proliferation, inflammation, and viral infections. This inhibition leads to the suppression of cancer cell growth, reduction of inflammation, and prevention of viral infections.
Biochemical and Physiological Effects
HMP has been found to have unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has been found to possess anti-cancer properties, anti-inflammatory properties, and anti-viral properties. HMP has also been found to have antioxidant properties, making it suitable for use in studies related to oxidative stress.
实验室实验的优点和局限性
One of the significant advantages of using HMP in lab experiments is its ability to inhibit specific enzymes and proteins, making it suitable for use in various studies related to cancer, inflammation, and viral infections. HMP is also easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HMP in lab experiments is its potential toxicity. HMP has been found to be toxic in high doses, making it unsuitable for use in certain studies.
未来方向
There are several future directions for the use of HMP in scientific research. One of the future directions is the development of HMP-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the investigation of the potential use of HMP in the prevention of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of HMP and its effects on human health.
Conclusion
In conclusion, HMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMP is synthesized through a specific method and has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has potential applications in the field of medicinal chemistry, and its mechanism of action involves the inhibition of specific enzymes and proteins in the body. HMP has advantages and limitations for use in lab experiments, and there are several future directions for the use of HMP in scientific research.
合成方法
The synthesis of HMP involves the reaction of 3-(Hydroxymethyl)phenylboronic acid with 2-bromopyridine-5-carbonitrile in the presence of a palladium catalyst. The reaction is carried out in a specific solvent at a specific temperature and pressure. The product obtained is then purified using various techniques to obtain pure HMP. This synthesis method has been found to be efficient and yields high-quality HMP suitable for scientific research.
科学研究应用
HMP has been found to have potential applications in various fields of scientific research. One of the significant applications of HMP is in the field of medicinal chemistry. HMP has been found to possess anti-cancer properties, making it suitable for use in cancer treatment studies. HMP has also been found to have anti-inflammatory properties, making it suitable for use in studies related to inflammation. HMP has also been found to possess anti-viral properties, making it suitable for use in studies related to viral infections.
属性
IUPAC Name |
6-[[3-(hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-13-5-2-6-14(17-13)16-9-11-3-1-4-12(7-11)10-18/h1-7,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQAZJXKDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNC2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
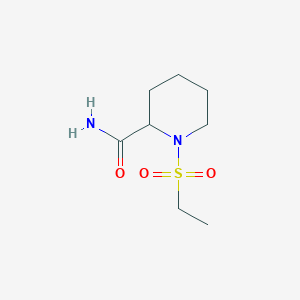
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
